Pentyl 2-methylcrotonate

GC‑MS essential oil analysis stereochemical identification

Pentyl 2-methylcrotonate (amyl tiglate, pentyl tiglate) is an (E)-configured α,β-unsaturated ester (C₁₀H₁₈O₂, MW 170.25) belonging to the tiglate family, employed primarily in flavor and fragrance formulations. Its E‑stereochemistry distinguishes it from the Z‑isomer pentyl angelate, imparting distinct chromatographic, organoleptic, and regulatory profiles that are critical to informed procurement decisions.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 7785-65-1
Cat. No. B1623971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 2-methylcrotonate
CAS7785-65-1
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(=CC)C
InChIInChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+
InChIKeyXJWDRSSGOHXOLQ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl 2-methylcrotonate (CAS 7785-65-1) Procurement Guide – Flavor & Fragrance Ingredient Selection


Pentyl 2-methylcrotonate (amyl tiglate, pentyl tiglate) is an (E)-configured α,β-unsaturated ester (C₁₀H₁₈O₂, MW 170.25) belonging to the tiglate family, employed primarily in flavor and fragrance formulations. Its E‑stereochemistry distinguishes it from the Z‑isomer pentyl angelate, imparting distinct chromatographic, organoleptic, and regulatory profiles that are critical to informed procurement decisions [1].

E‑isomer identity enables reliable GC‑MS isomer resolution
IFRA‑notified ingredient for fragrance compliance
Elevated flash point supports process safety evaluation

Why Substituting Pentyl 2-methylcrotonate with Other Tiglate Esters or the Angelate Isomer Creates Procurement Risk


Although multiple tiglate esters and the Z‑angelate isomer share the same C₁₀H₁₈O₂ molecular formula, substituting them generically introduces significant risk. The E‑ and Z‑isomers differ in chromatographic retention indices and mass spectral features, while shorter‑chain analogs such as ethyl tiglate exhibit markedly different volatility and flammability profiles. Moreover, regulatory clearances for fragrance use are not uniform across the isomer pair. These quantitative disparities force procurement into a compound‑specific selection, as detailed below [1].

Isomer mismatch

E‑ and Z‑isomers differ in chromatographic retention; substituting the angelate may undermine identity verification and authenticity claims.

Volatility gap

Shorter‑chain tiglates such as ethyl tiglate exhibit markedly lower boiling and flash points, shifting handling safety and evaporation behavior.

Regulatory exclusion

Pentyl angelate is explicitly classified as “not for fragrance use” by IFRA; substitution would breach fragrance compliance requirements.

Quantitative Differentiation Evidence for Pentyl 2-methylcrotonate Against Closest Analogs


Chromatographic Separation of E‑ and Z‑Isomers: Pentyl Tiglate vs Pentyl Angelate via Kováts Retention Index

Pentyl tiglate elutes at a Kováts retention index (RI) of 1174 on a ZB‑1 non‑polar capillary column, whereas its Z‑isomer pentyl angelate elutes earlier at RI 1162 on the same stationary phase, yielding a ΔRI of 12 units [1][2]. This resolution is adequate for unambiguous isomer identification in complex essential oil matrices such as Cape chamomile (Eriocephalus punctulatus) oil.

Isomer Resolution
Head-to-head
RI 1174 vs 1162
ΔRI +12 (pentyl tiglate later)
Unambiguous E/Z isomer identification in essential oil matrices
ZB‑1 non‑polar column; Cape chamomile oil context
GC‑MS essential oil analysis stereochemical identification

Thermal Stability and Handling Safety: Pentyl Tiglate vs Ethyl Tiglate Boiling Point and Flash Point

Pentyl tiglate exhibits a boiling point of 214 °C and a flash point of 83.9 °C according to supplier specifications , while ethyl tiglate boils at 154–156 °C with a flash point of 44 °C [1]. The ~60 °C higher boiling point and ~40 °C higher flash point of pentyl tiglate translate into significantly reduced volatility and lower flammability hazard.

Thermal Handling
Cross-study comparable
Bp 214°C vs 154–156°C
Flash 83.9°C vs 44°C
Supports lower evaporation and process safety classification
Supplier‑reported data; closed‑cup method
safety data sheet physical properties process handling

Regulatory Clearance for Fragrance: IFRA Notification of Pentyl Tiglate versus Fragrance Exclusion of Pentyl Angelate

Pentyl tiglate is listed as a notified fragrance ingredient under the IFRA Code of Practice (49th Amendment) [1], whereas pentyl angelate carries an explicit usage recommendation “not for fragrance use” from industry databases [2]. This binary regulatory difference means that pentyl angelate cannot be substituted in any IFRA‑governed fragrance application, making pentyl tiglate the only E‑configured pentyl ester acceptable for perfume formulation.

Fragrance Compliance
Head-to-head
IFRA notified
vs explicitly excluded
Pentyl tiglate is the only IFRA‑compliant E‑pentyl ester
IFRA 49th Amendment; Perflavory database
IFRA compliance fragrance formulation regulatory risk

Natural Occurrence as an Authentic Chemotaxonomic Marker: Pentyl Tiglate in Cape Chamomile Oil

Pentyl tiglate is a confirmed constituent of commercial Cape chamomile (Eriocephalus punctulatus) essential oil [1], whereas pentyl angelate is not reported in this species but occurs in Heracleum dissectum [2]. This species‑selective occurrence profile provides a chemotaxonomic marker unique to pentyl tiglate when sourcing or authenticating Cape chamomile oil.

Natural Occurrence
Class-level inference
Confirmed in Cape chamomile oil; angelate not reported
Supports authentication of Eriocephalus punctulatus oil
Species‑selective marker; batch variability possible
natural product authentication essential oil marker chemotaxonomy

High-Value Application Scenarios for Pentyl 2-methylcrotonate Based on Quantitative Differentiation


GC‑MS Quality Control and Authentication of Cape Chamomile Essential Oil

Analytical laboratories engaged in essential oil authentication can use pentyl tiglate as a reference standard for Cape chamomile (Eriocephalus punctulatus) oil. The ΔRI of 12 units between the E‑tiglate and Z‑angelate isomers on ZB‑1 columns ensures unambiguous identification, preventing mislabeling and protecting supply‑chain integrity [1].

IFRA‑Compliant Fragrance Formulation Requiring the E‑Configured Pentyl Ester

Perfume and functional fragrance manufacturers targeting IFRA compliance must select pentyl tiglate over pentyl angelate, because the latter is explicitly excluded from fragrance use. This regulatory binary makes pentyl tiglate the only acceptable E‑configured pentyl ester for fine fragrance, eau de parfum, and scented consumer products [2].

Higher‑Safety Fragrance Manufacturing via Reduced Flammability

Fragrance compounding facilities that heat ingredients during blending benefit from pentyl tiglate’s flash point of 83.9 °C, which is approximately 40 °C higher than that of ethyl tiglate (44 °C). This higher flash point lowers fire risk, simplifies hazardous‑area classification, and may reduce insurance and safety compliance costs .

Application
Selection Property
Validation Focus
Essential oil authentication
Isomer-specific retention index
GC‑MS resolution of E/Z isomers
IFRA‑compliant fragrance formulation
Regulatory clearance status
IFRA notification and exclusion review
Heated blending and bulk storage
Flash point and boiling point profile
Process safety classification review
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